molecular formula C13H16BrN B1373587 5'-Bromo-1',2'-dihydrospiro[cyclohexane-1,3'-indole] CAS No. 645416-98-4

5'-Bromo-1',2'-dihydrospiro[cyclohexane-1,3'-indole]

Cat. No.: B1373587
CAS No.: 645416-98-4
M. Wt: 266.18 g/mol
InChI Key: IZEPVDFSBBDDPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5’-Bromo-1’,2’-dihydrospiro[cyclohexane-1,3’-indole] is a chemical compound with the molecular formula C13H14BrNO It is known for its unique spirocyclic structure, which consists of a cyclohexane ring fused to an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Bromo-1’,2’-dihydrospiro[cyclohexane-1,3’-indole] typically involves the bromination of a spirocyclic precursor. One common method is the bromination of 1’,2’-dihydrospiro[cyclohexane-1,3’-indole] using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

While specific industrial production methods for 5’-Bromo-1’,2’-dihydrospiro[cyclohexane-1,3’-indole] are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

5’-Bromo-1’,2’-dihydrospiro[cyclohexane-1,3’-indole] can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the compound can lead to the formation of different spirocyclic structures with altered properties.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted spirocyclic compounds, while oxidation and reduction reactions can lead to the formation of hydroxylated or reduced derivatives, respectively.

Scientific Research Applications

5’-Bromo-1’,2’-dihydrospiro[cyclohexane-1,3’-indole] has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds and as a precursor for the development of new materials.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new chemical processes and materials with unique properties.

Mechanism of Action

The mechanism of action of 5’-Bromo-1’,2’-dihydrospiro[cyclohexane-1,3’-indole] involves its interaction with specific molecular targets and pathways. The bromine atom and the spirocyclic structure play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 5’-Chloro-1’,2’-dihydrospiro[cyclohexane-1,3’-indole]
  • 5’-Fluoro-1’,2’-dihydrospiro[cyclohexane-1,3’-indole]
  • 5’-Iodo-1’,2’-dihydrospiro[cyclohexane-1,3’-indole]

Uniqueness

5’-Bromo-1’,2’-dihydrospiro[cyclohexane-1,3’-indole] is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-bromospiro[1,2-dihydroindole-3,1'-cyclohexane]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrN/c14-10-4-5-12-11(8-10)13(9-15-12)6-2-1-3-7-13/h4-5,8,15H,1-3,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZEPVDFSBBDDPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CNC3=C2C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5'-Bromo-1',2'-dihydrospiro[cyclohexane-1,3'-indole]
Reactant of Route 2
5'-Bromo-1',2'-dihydrospiro[cyclohexane-1,3'-indole]
Reactant of Route 3
5'-Bromo-1',2'-dihydrospiro[cyclohexane-1,3'-indole]
Reactant of Route 4
Reactant of Route 4
5'-Bromo-1',2'-dihydrospiro[cyclohexane-1,3'-indole]
Reactant of Route 5
5'-Bromo-1',2'-dihydrospiro[cyclohexane-1,3'-indole]
Reactant of Route 6
5'-Bromo-1',2'-dihydrospiro[cyclohexane-1,3'-indole]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.